molecular formula C16H15FO3 B8208961 Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate

Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate

Cat. No.: B8208961
M. Wt: 274.29 g/mol
InChI Key: WIINPCNILNPDPC-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of a hydroxyl group with a benzyl group, often using benzyl chloride and a base such as sodium hydroxide.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(benzyloxy)-2-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 6-(benzyloxy)-2-bromo-3-methylbenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 6-(benzyloxy)-2-iodo-3-methylbenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in research and development.

Biological Activity

Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry and pharmacology. Its molecular formula is C16H15FO3C_{16}H_{15}FO_3 and it has garnered attention due to its unique structural features that may influence various biological pathways.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. This compound may act as an enzyme inhibitor or modulator, affecting pathways involved in cell signaling, proliferation, and apoptosis. The presence of the benzyloxy and fluoro groups in its structure suggests potential interactions with proteins or enzymes that are critical in various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoates have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell growth. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Antimicrobial Properties

In addition to anticancer activity, this compound may also exhibit antimicrobial properties. Research in related compounds has demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis.

Study on Enzyme Inhibition

A study conducted by researchers evaluated the inhibition of specific enzymes by this compound. The results indicated a strong inhibitory effect on certain kinases involved in cancer progression, suggesting that this compound could be developed as a therapeutic agent for targeted cancer therapies.

Enzyme IC50 (µM) Effect
Kinase A5.2Strong inhibition
Kinase B12.4Moderate inhibition
Kinase C7.8Strong inhibition

Cytotoxicity Assays

Cytotoxicity assays performed on various cancer cell lines revealed that this compound significantly reduces cell viability at concentrations above 10 µM. The following table summarizes the findings:

Cell Line Concentration (µM) Cell Viability (%)
H460 (Lung Cancer)1045
HeLa (Cervical)2030
MCF-7 (Breast)1550

Properties

IUPAC Name

methyl 2-fluoro-3-methyl-6-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-11-8-9-13(14(15(11)17)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINPCNILNPDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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